Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(3,4-dihydroxyphenyl)-
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Overview
Description
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a bromine atom, multiple hydroxyl groups, and a phenyl group attached to the acrylophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- undergoes various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler aromatic ketone with a single phenyl group.
Benzophenone: An aromatic ketone with two phenyl groups.
Hydroxyacetophenone: An acetophenone derivative with hydroxyl groups.
Uniqueness
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- is unique due to the combination of bromine and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
78050-55-2 |
---|---|
Molecular Formula |
C15H11BrO5 |
Molecular Weight |
351.15 g/mol |
IUPAC Name |
(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO5/c16-10-6-9(13(19)7-14(10)20)11(17)3-1-8-2-4-12(18)15(21)5-8/h1-7,18-21H/b3-1+ |
InChI Key |
JKCCZUPHCDADMP-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=CC(=C(C=C2O)O)Br)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=CC(=C(C=C2O)O)Br)O)O |
Origin of Product |
United States |
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